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molecular formula C11H11NO2 B1611642 N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide CAS No. 58161-36-7

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide

Cat. No. B1611642
M. Wt: 189.21 g/mol
InChI Key: IFBILVRMVDFLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521457B2

Procedure details

147 mg (0.84 mmol) N-indan-4-yl-acetamide are dissolved in 10 ml acetone and combined with 770 μl of a 15% aqueous magnesium sulphate solution. The solution is cooled to 0° C. and 397 mg (2.490 mmol) potassium permanganate are added batchwise. After 2 h the mixture is diluted with 50 ml of water, and extracted three times with 20 ml chloroform. The organic phase is dried with magnesium sulphate and the solvent is eliminated in vacuo and the crude product is purified by chromatography. The carrier used is silica gel and the eluant used is a mixture of cyclohexane:ethyl acetate (85:15).
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
397 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[C:5]([NH:10][C:11](=[O:13])[CH3:12])[CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.S([O-])([O-])(=O)=[O:15].[Mg+2].[Mn]([O-])(=O)(=O)=O.[K+]>CC(C)=O.O>[O:15]=[C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][C:5]=2[NH:10][C:11](=[O:13])[CH3:12])[CH2:1][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
147 mg
Type
reactant
Smiles
C1CCC2=C(C=CC=C12)NC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
Quantity
397 mg
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 20 ml chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the crude product is purified by chromatography
ADDITION
Type
ADDITION
Details
a mixture of cyclohexane:ethyl acetate (85:15)

Outcomes

Product
Name
Type
Smiles
O=C1CCC2=CC=CC(=C12)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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